Sodium 6-bromo-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium 6-bromo-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylate is a heterocyclic compound that belongs to the class of triazolopyridines. These compounds are known for their diverse biological activities and potential applications in various fields, including medicinal chemistry and material sciences. The presence of a bromine atom and a triazole ring in its structure makes it a unique and valuable compound for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Sodium 6-bromo-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylate typically involves the reaction of 6-bromo-[1,2,4]triazolo[4,3-a]pyridine with sodium hydroxide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process can be summarized as follows:
Starting Materials: 6-bromo-[1,2,4]triazolo[4,3-a]pyridine and sodium hydroxide.
Reaction Conditions: The reaction is typically carried out in an aqueous medium at elevated temperatures.
Product Isolation: The product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and automated systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
Sodium 6-bromo-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylate undergoes various chemical reactions, including:
- **Substitution
Properties
Molecular Formula |
C7H3BrN3NaO2 |
---|---|
Molecular Weight |
264.01 g/mol |
IUPAC Name |
sodium;6-bromo-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylate |
InChI |
InChI=1S/C7H4BrN3O2.Na/c8-4-1-2-5-9-10-6(7(12)13)11(5)3-4;/h1-3H,(H,12,13);/q;+1/p-1 |
InChI Key |
LCEYXELKOLQQMZ-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC2=NN=C(N2C=C1Br)C(=O)[O-].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.